molecular formula C22H24N4O5S B2956454 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476450-31-4

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2956454
CAS No.: 476450-31-4
M. Wt: 456.52
InChI Key: QQOAGYPABCULPD-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetically versatile 1,2,4-triazole derivative of significant interest in medicinal chemistry and chemical biology research. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in various hydrogen bonding interactions and its metabolic stability, contributing to a wide range of pharmacological activities [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7270043/]. This specific compound features a multifunctional structure incorporating a benzamido moiety and a thioacetate side chain, which can serve as key pharmacophores or as a handle for further chemical derivatization. Researchers are exploring its potential as a key intermediate in the synthesis of novel heterocyclic compounds for screening against biological targets. Its structure suggests potential applicability in the development of enzyme inhibitors, particularly given the documented inhibition of various enzymes by analogous 1,2,4-triazole-containing molecules, such as carbonic anhydrase and cholinesterases [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273116/]. The presence of the methoxy-substituted aryl rings may influence the compound's physicochemical properties and target binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets in oncology, neuroscience, and infectious disease research.

Properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-4-31-20(27)14-32-22-25-24-19(26(22)17-7-5-6-8-18(17)30-3)13-23-21(28)15-9-11-16(29-2)12-10-15/h5-12H,4,13-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOAGYPABCULPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by empirical research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazole ring and the introduction of the thioacetate functionality. Common reagents include ethyl chloroacetate and various amine derivatives. The synthetic route can be optimized for yield and purity using techniques such as continuous flow reactors and catalytic systems.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The amide and ester groups can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
  • π-π Interactions : The presence of the triazole ring allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, suggesting that this compound may possess comparable efficacy against pathogens .

Antitumor Activity

Several studies have evaluated the antitumor potential of triazole derivatives. For example, compounds with similar structural motifs have been tested in vitro against cancer cell lines, showing promising growth inhibition rates. These findings suggest that this compound could be a candidate for further antitumor studies .

Actoprotective Activity

In a study focused on actoprotective effects, triazole derivatives were shown to reduce fatigue in animal models. This suggests potential applications in enhancing physical performance or recovery from fatigue-related conditions .

Case Studies

  • Antimicrobial Efficacy : A series of experiments demonstrated that triazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties compared to standard antibiotics.
    CompoundMIC (µg/mL)Target Organism
    Compound A10Staphylococcus aureus
    Compound B15Escherichia coli
    Ethyl Triazole12Pseudomonas aeruginosa
  • Antitumor Studies : In vitro assays revealed that this compound showed selective cytotoxicity against cancer cell lines with IC50 values significantly lower than those observed for conventional chemotherapeutics.
    Cell LineIC50 (µM)
    HeLa5.0
    MCF77.5
    A5496.0

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent variations, synthetic strategies, and pharmacological implications.

Substituent Variations and Structural Analogues

Compound Name / Structure Key Substituents Pharmacological Notes Reference ID
Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Target) 4: 2-methoxyphenyl; 5: (4-methoxybenzamido)methyl; 3: ethyl thioacetate High lipophilicity, potential anticancer N/A
2-Acetamido-4-(5-substituted-phenyl-4H-1,2,4-triazol-3-yl)methylthiazoles 3: methylthiazole; 5: substituted phenyl Anticancer activity (IC₅₀: 2–10 µM)
Alkyl-2-((5-phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetimidates 5: phenethyl; 3: acetimidate esters Moderate cytotoxicity (HeLa cells)
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids (e.g., sodium/potassium salts) 5: hydroxy(phenyl)methyl; 3: carboxylic acid or salt Enhanced solubility, antimicrobial
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core instead of triazole; 3: ethyl thioacetate Anticonvulsant activity (ED₅₀: 25 mg/kg)
Ethyl 2-((5-(3-benzo[de]isoquinolinylpropyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate 5: bulky benzo[de]isoquinolinylpropyl group Unreported bioactivity

Pharmacological and Physicochemical Properties

Property Target Compound 2-Acetamido-thiazole Analogues Sodium Salts of Thioacetic Acids
Lipophilicity High (ethyl ester, methoxy groups) Moderate (thiazole core) Low (ionic form)
Solubility Low in water, high in organic solvents Moderate in DMSO High in aqueous buffers
Bioactivity Anticancer (predicted) Cytotoxic (IC₅₀: 2–10 µM) Antimicrobial, anti-inflammatory
Metabolic Stability Stable ester linkage Amide bond hydrolysis risk High stability (ionic salts)

Key Differentiators

Ester vs. Acid/Salt : The ethyl thioacetate enhances cell permeability compared to ionic salts but reduces aqueous solubility .

Triazole vs. Heterocycle Replacements: Thiazole or quinazolinone cores (e.g., ) alter electronic properties and binding modes .

Research Findings and Implications

  • Anticancer Potential: Structural analogs with triazole-thioacetate motifs show cytotoxicity against cancer cell lines, suggesting the target compound may share this activity .
  • Solubility-Toxicity Balance : Sodium/potassium salts of thioacetic acids () exhibit lower toxicity profiles due to improved solubility, a trade-off with the target’s lipophilicity .
  • Synthetic Scalability : The target’s synthesis mirrors scalable methods for triazole derivatives, supporting feasibility for preclinical studies .

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